- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

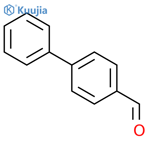

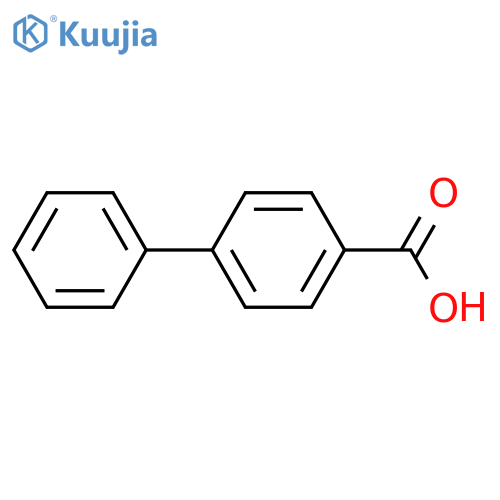

Cas no 92-92-2 (4-Biphenylcarboxylic acid)

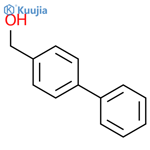

4-Biphenylcarboxylic acid structure

商品名:4-Biphenylcarboxylic acid

4-Biphenylcarboxylic acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-carboxylic acid

- 4-Phenylbenzoic acid

- Biphenyl-4-carboxylic acid

- 4-Biphenylcarboxylic acid

- 4-Biphenylcarboxylic

- 4-Carboxybiphenyl

- 4-CARBOXYDIPHENYL

- 4-Phenylbenzic acid

- 4-United acid

- PHENYLBENZOICACID

- P-PHENYLBENZOIC ACID

- RARECHEM AL BO 0062

- Para phenyl benzoic acid

- 4-Diphenylcarboxylic acid

- Diphenyl-4-carboxylic acid

- (1,1'-Biphenyl)-4-carboxylic acid

- 4-Carboxy-(1,1'-biphenyl)

- 36J7VPO67K

- NNJMFJSKMRYHSR-UHFFFAOYSA-N

- 4-biphenyl carboxylic acid

- 4-Biphenylcarboxylic acid (7CI, 8CI)

- Benzoic acid, p-phenyl- (3CI)

- 4-Biphenylylcarboxylic acid

- 4-Carboxy-1,1′-biphenyl

- NSC 23040

- p-Biphenylcarboxylic acid

- BBL011579

- AKOS000119566

- EN300-20144

- Z7Z

- AE-641/00160032

- NSC-23040

- EINECS 202-203-1

- Biphenylcarboxylic acid-(4)

- CBDivE_013344

- 1,1'-biphenyl-4-carboxylic acid

- F2191-0106

- 4-09-00-02479 (Beilstein Handbook Reference)

- Benzoic acid, p-phenyl-

- 4-phenyl benzoic acid

- HMS1577C04

- STK290994

- NCGC00334267-01

- P0961

- 4-Carboxy-1,1'-biphenyl)

- AS-2102

- AR3938

- BRN 0973519

- DTXCID3048782

- MFCD00002553

- Biphenyl-4-carboxylic acid, 95%

- NS00039506

- SY003371

- benzoic acid, 4-phenyl-

- BDBM50060971

- UNII-36J7VPO67K

- B-2800

- Q27894061

- [1,1'-biphenyl]-4carboxylic acid

- AC-2930

- Z104477046

- AB01141504-04

- NSC23040

- 92-92-2

- CHEMBL107057

- DTXSID1059074

- 4-Carboxy-1,1'-biphenyl

- CS-D1119

- SCHEMBL38562

-

- MDL: MFCD00002553

- インチ: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)

- InChIKey: NNJMFJSKMRYHSR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O

- BRN: 0973519

計算された属性

- せいみつぶんしりょう: 198.06808g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 198.06808g/mol

- 単一同位体質量: 198.06808g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 15

- 複雑さ: 211

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1184 (rough estimate)

- ゆうかいてん: 225.0 to 229.0 deg-C

- ふってん: 372.6℃ at 760 mmHg

- フラッシュポイント: 170

- 屈折率: 1.5954 (estimate)

- ようかいど: 0.03g/l

- すいようせい: Insoluble in water.

- PSA: 37.30000

- LogP: 3.05180

- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、熱湯に微溶し、冷水に溶けない。

4-Biphenylcarboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

- RTECS番号:DV1925100

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- TSCA:Yes

4-Biphenylcarboxylic acid 税関データ

- 税関コード:29163900

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Biphenylcarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20144-25.0g |

4-phenylbenzoic acid |

92-92-2 | 95.0% | 25.0g |

$38.0 | 2025-02-20 | |

| Key Organics Ltd | AS-2102-10MG |

Biphenyl-4-carboxylic acid |

92-92-2 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046887-100g |

[1,1'-Biphenyl]-4-carboxylic acid |

92-92-2 | 98% | 100g |

¥120.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D605164-1kg |

4-Biphenylcarboxylic acid |

92-92-2 | 97% | 1kg |

$360 | 2024-06-05 | |

| TRC | B592020-5g |

4-Biphenylcarboxylic Acid |

92-92-2 | 5g |

$ 65.00 | 2023-09-08 | ||

| TRC | B592020-50000mg |

4-Biphenylcarboxylic Acid |

92-92-2 | 50g |

$ 98.00 | 2023-04-18 | ||

| Enamine | EN300-20144-0.05g |

4-phenylbenzoic acid |

92-92-2 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| AK Scientific | AMTDA071-100g |

Biphenyl-4-carboxylic acid |

92-92-2 | 97% | 100g |

$40 | 2025-02-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254971-25g |

Biphenyl-4-carboxylic acid, |

92-92-2 | 25g |

¥308.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |

4-Biphenylcarboxylic acid |

92-92-2 | 99% | 5g |

¥39.90 | 2023-09-04 |

4-Biphenylcarboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; rt

1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt

リファレンス

- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides, RSC Advances, 2015, 5(26), 20081-20089

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol , Water ; 2 h, 75 °C

リファレンス

- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium , Silica Solvents: Water ; 1 h, 110 °C

リファレンス

- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction, Journal of Cluster Science, 2015, 26(5), 1873-1888

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ; 1.5 h, 120 °C

リファレンス

- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water, Catalysis Communications, 2012, 22, 83-88

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C

リファレンス

- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water, Chemistry - A European Journal, 2014, 20(11), 3050-3060

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Palladium , L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ; 24 h, rt

1.2 rt

1.2 rt

リファレンス

- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts, Nanoscale, 2011, 3(5), 2194-2201

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) , Graphene (oxide, reduced) Solvents: Toluene ; 11 min, 100 °C

リファレンス

- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols, Catalysts, 2017, 7(12),

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 1 h, 60 °C

リファレンス

- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction, Journal of Organometallic Chemistry, 2019, 904,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide , Water ; 24 h, 100 - 110 °C

リファレンス

- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context, Journal of Hazardous Materials, 2014, 269, 9-17

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 4 h, 100 °C

リファレンス

- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots, Dalton Transactions, 2013, 42(48), 16939-16948

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C

リファレンス

- A mild robust generic protocol for the Suzuki reaction using an air stable catalyst, Tetrahedron, 2012, 68(30), 6010-6017

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 24 h, 27 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 6 h, rt → 60 °C

リファレンス

- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water, Green Chemistry, 2014, 16(5), 2587-2596

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 42 s, 4 atm, rt

1.2 Reagents: Ammonium hydroxide ; rt

1.3 Reagents: Formic acid Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium hydroxide ; rt

1.3 Reagents: Formic acid Solvents: Tetrahydrofuran

リファレンス

- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor, Angewandte Chemie, 2011, 50(5), 1190-1193

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, ACS Catalysis, 2011, 1(2), 89-98

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene , Water ; 24 h, 90 °C

リファレンス

- Polymer-supported palladium catalysts for Suzuki and Heck reactions, Solid-Phase Organic Syntheses, 2012, 2, 69-78

4-Biphenylcarboxylic acid Raw materials

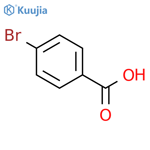

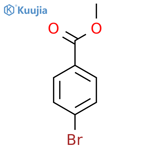

- 4-Bromobenzoic acid

- 4-Bromobenzoic Acid Methyl Ester

- 4-Biphenylmethanol

- 4-(dihydroxyboranyl)benzoic acid

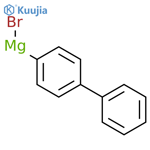

- Magnesium,[1,1'-biphenyl]-4-ylbromo-

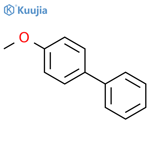

- Phenylboronic acid

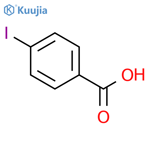

- 4-Iodobenzoic acid

- Phenyltin trichloride

- [1,1'-biphenyl]-4-carbaldehyde

- Methyl 4-biphenylcarboxylate

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:92-92-2)4-Biphenylcarboxylic acid

注文番号:sfd5564

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:92-92-2)4-Biphenylcarboxylic acid

注文番号:A844391

在庫ステータス:in Stock/in Stock

はかる:500g/1kg

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:02

価格 ($):156.0/270.0

4-Biphenylcarboxylic acid 関連文献

-

Suman Mallick,Mrinal Kanti Ghosh,Suman Mandal,Vinayak Rane,Ramakant Kadam,Annesha Chatterjee,Arindam Bhattacharyya,Swarup Chattopadhyay Dalton Trans. 2017 46 5670

-

Brian G. Alberding,Malcolm H. Chisholm,Christopher B. Durr,Judith C. Gallucci,Yagnaseni Ghosh,Thomas F. Spilker Dalton Trans. 2014 43 11397

-

Ji-Han Huang,Guang-Feng Hou,Dong-Sheng Ma,Ying-Hui Yu,Wen-Hong Jiang,Qi Huang,Jin-Sheng Gao RSC Adv. 2017 7 18650

-

Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011

-

Katalin Fodor-Csorba,Anikó Vajda,Antal Jákli,Christian Slugovc,Gregor Trimmel,Dietrich Demus,Eszter Gács-Baitz,Sándor Holly,Giancarlo Galli J. Mater. Chem. 2004 14 2499

92-92-2 (4-Biphenylcarboxylic acid) 関連製品

- 106359-69-7(4-Naphthalen-1-yl-benzoic Acid)

- 106359-70-0(Benzoic acid,4-(2-naphthalenyl)-)

- 177734-84-8([1,1'-Biphenyl]-3-carboxylicacid, 3',5'-dimethyl-)

- 720-73-0(4'-methyl-1,1'-biphenyl-4-carboxylic acid)

- 143613-17-6(H2QPBC)

- 147404-69-1(4'-Methylbiphenyl-3-carboxylic acid)

- 22803-05-0(H4bptc)

- 158619-46-6(3'-Methylbiphenyl-3-carboxylic acid)

- 716-76-7(1,1'-biphenyl-3-carboxylic acid)

- 787-70-2(1,1'-Biphenyl-4,4'-dicarboxylic Acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-92-2)4-苯基苯甲酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-92-2)4-Biphenylcarboxylic Acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ